

Synthesis of Deuterated Acylglycines for Research Applications

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Compound of Interest

Compound Name: *n*-Tigloylglycine-2,2-d₂

Cat. No.: B12407693

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Application Notes

Deuterated acylglycines are invaluable tools in metabolic research and drug development. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS). The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to its endogenous counterpart. This mass difference allows for precise differentiation and quantification of the target analyte in complex biological matrices, such as urine and plasma.

The use of stable isotope-labeled internal standards, such as deuterated acylglycines, is crucial for correcting variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This is particularly important in the diagnosis and monitoring of inborn errors of metabolism, where the concentrations of specific acylglycines can be indicative of disease states. For instance, the analysis of urinary acylglycines is a key diagnostic tool for various organic acidemias and mitochondrial fatty acid β -oxidation defects^[1].

Furthermore, deuterated compounds are utilized in pharmacokinetic studies to trace the metabolic fate of drugs. By introducing a deuterated version of a drug candidate, researchers can accurately measure its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies

The synthesis of deuterated acylglycines can be approached through several methods. The most common strategy involves the acylation of a deuterated glycine precursor with a non-deuterated acyl chloride. Alternatively, a non-deuterated glycine can be acylated with a deuterated acyl chloride. The choice of strategy depends on the availability and cost of the deuterated starting materials.

A widely used method for the acylation of amino acids is the Schotten-Baumann reaction. This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base solution[2][3][4]. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the amide product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of deuterated acylglycines.

Table 1: Representative Yields for the Synthesis of N-Acylglycines

Acyl Group	Glycine Precursor	Reaction Conditions	Yield (%)	Reference
Acetyl	Glycine	Acetic anhydride, water	89-92	Organic Syntheses
Octanoyl	Glycine	Octanoyl chloride, NaOH, MTBE/water	High	[5]
(S)- α -(octyl)	Chiral glycine Schiff base	n-octyl bromide, optimized conditions	98.1	[6]

Table 2: Isotopic Purity of Various Deuterated Compounds

Compound	Deuteration Level	Isotopic Purity (%)	Analytical Method	Reference
BEN-d2	d2	94.7	LC-ESI-HR-MS	[2]
TAM-d4	d4	99.5	LC-ESI-HR-MS	[2]
OXY-d5	d5	98.8	LC-ESI-HR-MS	[2]
EPL-d3	d3	99.9	LC-ESI-HR-MS	[2]
PRO-d7	d7	96.5	LC-ESI-HR-MS	[2]
α -deuterated amino acids	d1	>99.5	Not specified	[7]

Table 3: LC-MS/MS Parameters for Acylglycine Analysis

Parameter	Value	Reference
Lower Limit of Quantitation (LLOQ)	1-5 nM	[8]
Calibration Curve Range	1.0-500 nM	[8]
Accuracy (% RE)	<15%	[8]
Precision (% CV)	<15%	[8]
Signal-to-Noise Ratio at LLOQ	12.50 to 156.70	[8]

Experimental Protocols

Protocol 1: Synthesis of N-Octanoyl-glycine-d5

This protocol describes a representative synthesis of N-octanoyl-glycine-d5 using a modified Schotten-Baumann reaction.

Materials:

- Glycine-d5

- Octanoyl chloride
- Sodium hydroxide (NaOH)
- Methyl tert-butyl ether (MTBE)
- Hydrochloric acid (HCl)
- Water (deionized)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve glycine-d5 (1 equivalent) and sodium hydroxide (2 equivalents) in water.
- **Acylation:** To the stirred alkaline solution, add octanoyl chloride (1 equivalent).
- **Extraction:** After the reaction is complete (monitored by TLC), add MTBE and acidify the aqueous phase with hydrochloric acid. Separate the organic phase.
- **Washing:** Wash the organic phase with water to remove inorganic salts and unreacted amino acids.
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography to obtain pure N-octanoyl-glycine-d5.

Protocol 2: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the isotopic purity of a deuterated acylglycine using LC-ESI-HRMS[2][9].

Instrumentation:

- Liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS)

Procedure:

- Sample Preparation: Prepare a dilute solution of the deuterated acylglycine in a suitable solvent (e.g., methanol/water).
- MS Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation before MS analysis. Acquire full scan mass spectra in the appropriate mass range.
- Data Analysis:
 - Extract the ion chromatograms for the molecular ions of the deuterated compound and its isotopologues (M+0, M+1, M+2, etc.).
 - Integrate the peak areas of the isotopic ions.
 - Calculate the isotopic enrichment by determining the relative abundance of each isotopologue.

Protocol 3: Quantification of Acylglycines in Urine using a Deuterated Internal Standard

This protocol describes a typical workflow for the quantitative analysis of acylglycines in a biological sample using a deuterated internal standard and LC-MS/MS[1][8][10].

Materials:

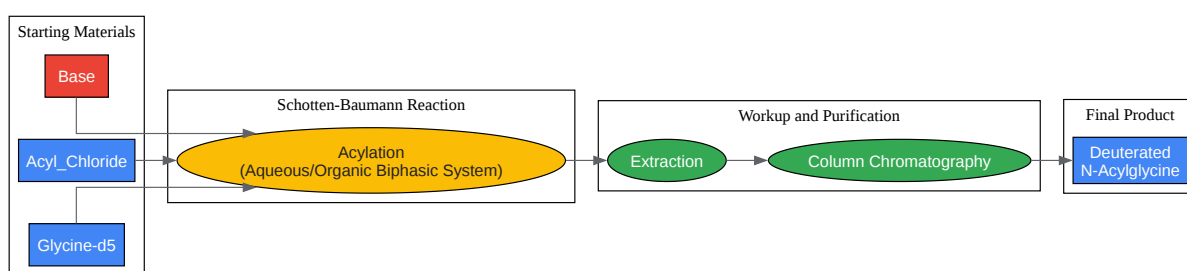
- Urine sample
- Deuterated acylglycine internal standard (e.g., N-octanoyl-glycine-d5)
- Solvents for sample extraction (e.g., ethyl acetate)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw the urine sample.
 - Spike a known amount of the deuterated internal standard into an aliquot of the urine sample.
 - Perform a liquid-liquid or solid-phase extraction to isolate the acylglycines.
 - Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the acylglycines using a suitable C18 column and a gradient elution.
 - Detect the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode.
- Quantification:
 - Generate a calibration curve using known concentrations of the non-deuterated acylglycine standards and a fixed concentration of the deuterated internal standard.

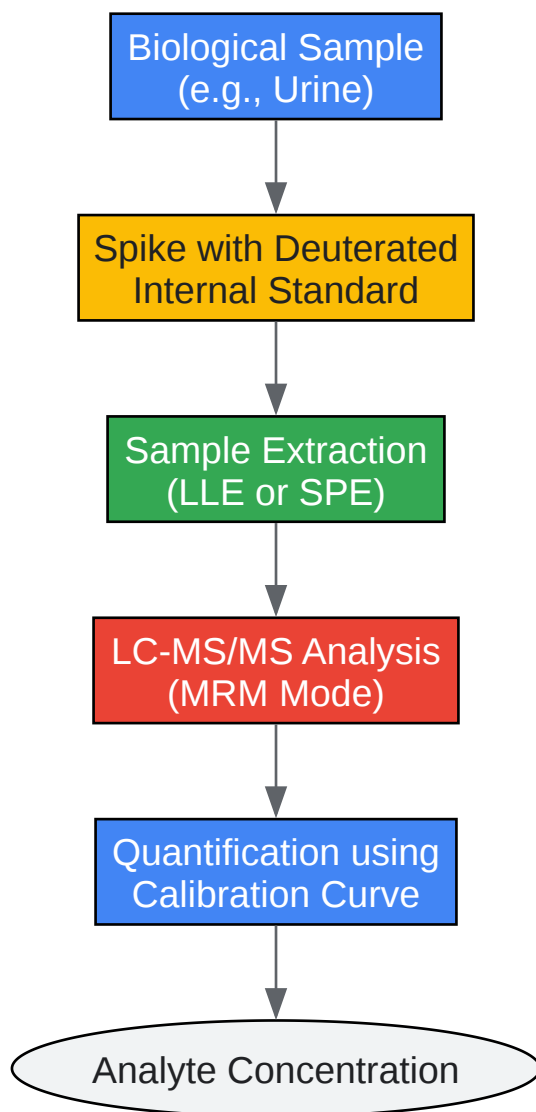
- Calculate the concentration of the endogenous acylglycine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations



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Caption: Synthetic workflow for deuterated acylglycine.



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Caption: LC-MS/MS analytical workflow.

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